2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide
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Overview
Description
2,2-Diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a fused benzene and oxazole ring. This particular compound is characterized by its intricate structure, which includes multiple phenyl groups and a benzoxazole moiety. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common approach is to react 2-aminophenol with a carboxylic acid derivative under cyclization conditions to form the benzoxazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Typical reagents include halogens, nitric acid, and various alkylating agents.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
2,2-Diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research has explored its use as a therapeutic agent, particularly in the development of new drugs.
Industry: : Its unique properties make it valuable in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application, but it generally involves the modulation of cellular processes.
Comparison with Similar Compounds
2,2-Diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide is unique due to its complex structure and multifaceted applications. Similar compounds include other benzoxazole derivatives, such as 2-methyl-N-(3-(5-methyl-1,3-benzoxazol-2-yl)phenyl)propanamide and 2-(4-(1,3-benzoxazol-2-yl)phenyl)-1,3-benzoxazole. These compounds share the benzoxazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c1-28(21-13-7-3-8-14-21,22-15-9-4-10-16-22)27(31)29-23-17-18-25-24(19-23)30-26(32-25)20-11-5-2-6-12-20/h2-19H,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOIHBUTLPOFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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